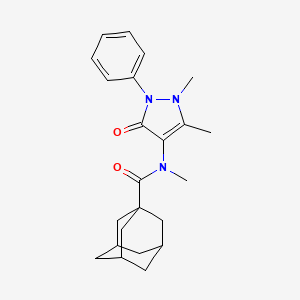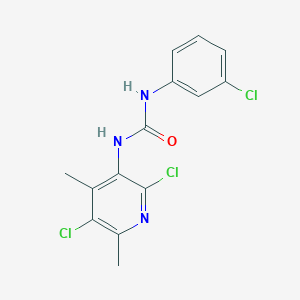![molecular formula C21H16N4O3S B11513190 2-amino-4-isopropyl-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}pyridine-3,5-dicarbonitrile](/img/structure/B11513190.png)
2-amino-4-isopropyl-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}pyridine-3,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-4-(propan-2-yl)pyridine-3,5-dicarbonitrile is a complex organic compound that features a unique combination of functional groups, including an amino group, a chromenyl moiety, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-4-(propan-2-yl)pyridine-3,5-dicarbonitrile typically involves a multi-component reaction. One common method involves the reaction of 3-acetylcoumarin, aromatic aldehydes, and malononitrile in the presence of a catalyst such as silica-supported perchloric acid (HClO4–SiO2) under solvent-free conditions . This method is environmentally friendly and offers high yields and ease of purification.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of multi-component reactions and the use of efficient catalysts can be scaled up for industrial applications. The use of solvent-free conditions and recyclable catalysts makes this process attractive for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-amino-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-4-(propan-2-yl)pyridine-3,5-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The chromenyl moiety can be oxidized under specific conditions.
Reduction: The nitrile groups can be reduced to amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the chromenyl moiety can lead to the formation of quinones, while reduction of the nitrile groups can yield primary amines.
Scientific Research Applications
2-amino-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-4-(propan-2-yl)pyridine-3,5-dicarbonitrile has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as anti-cancer, anti-HIV, and antibacterial agents.
Materials Science: The compound’s photophysical properties make it useful in the development of fluorescent materials and sensors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Mechanism of Action
The mechanism of action of 2-amino-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-4-(propan-2-yl)pyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anti-cancer activity may be attributed to its ability to inhibit certain enzymes or interfere with DNA replication. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-amino-6-(2-oxo-2H-chromen-3-yl)-4-arylnicotinonitrile: Similar in structure but with different substituents on the pyridine ring.
2-amino-6-(2-oxo-2H-chromen-3-yl)-4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine-3-carbonitriles: These compounds have a pyrazolyl group instead of a propan-2-yl group.
Uniqueness
The uniqueness of 2-amino-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-4-(propan-2-yl)pyridine-3,5-dicarbonitrile lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H16N4O3S |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
2-amino-6-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanyl-4-propan-2-ylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C21H16N4O3S/c1-11(2)18-14(8-22)19(24)25-20(15(18)9-23)29-10-16(26)13-7-12-5-3-4-6-17(12)28-21(13)27/h3-7,11H,10H2,1-2H3,(H2,24,25) |
InChI Key |
HHCAFATZJAYVMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=NC(=C1C#N)SCC(=O)C2=CC3=CC=CC=C3OC2=O)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carboxylate](/img/structure/B11513110.png)
![6-{2-[(4-Bromophenyl)sulfanyl]ethyl}-2-phenylindolizine](/img/structure/B11513118.png)
![5'-(2,4-Dimethoxyphenyl)-1',4',5',6'-tetrahydrospiro[cyclooctane-1,2'-pyrano[4,3-A]4,7-phenanthrolin]-4'-one](/img/structure/B11513120.png)
![N-(3-chlorophenyl)-1-[(2-hydroxyethyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B11513123.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-(morpholin-4-ylsulfonyl)benzenesulfonamide](/img/structure/B11513159.png)
![N-[5-(benzenesulfonyl)-4-hydroxy-2,3-dimethylphenyl]-4-bromobenzamide](/img/structure/B11513166.png)
![N-[4-(Chloro-difluoro-methoxy)-phenyl]-3-(4-methyl-piperidin-1-yl)-propionamide](/img/structure/B11513172.png)
![(5Z)-2-hydroxy-5-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-4-methyl-6-oxo-5,6-dihydropyridine-3-carbonitrile](/img/structure/B11513174.png)
![N-(11-methyl-6-oxo-9,10,11,12-tetrahydro-6H-chromeno[3,4-c]quinolin-7-yl)propanamide](/img/structure/B11513176.png)
![2,6-difluoro-N-{[2-(2-methyl-1H-indol-3-yl)ethyl]carbamoyl}benzamide](/img/structure/B11513177.png)
![2-(morpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11513181.png)

![2,4-Bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(4-methylpiperazin-1-yl)-1,3,5-triazine](/img/structure/B11513185.png)
